ethyl [4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
Description
Ethyl [4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a pyrazolo-pyridine derivative characterized by a difluoromethyl substituent at the 4-position, a methyl group at the 3-position, and an ethyl acetate moiety at the 1-position. The difluoromethyl group enhances metabolic stability and lipophilicity, which may improve pharmacokinetic properties compared to non-fluorinated analogs .
Properties
IUPAC Name |
ethyl 2-[4-(difluoromethyl)-3-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3O3/c1-3-20-9(19)5-17-12-10(6(2)16-17)7(11(13)14)4-8(18)15-12/h4,11H,3,5H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIJRONSBQRYGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=N1)C)C(=CC(=O)N2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl [4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused bicyclic structure that often exhibits diverse biological activities. The presence of the difluoromethyl group and the acetyl moiety contributes to its unique chemical properties, which may enhance its interaction with biological targets.
Chemical Formula
- Molecular Formula : CHFNO
- Molecular Weight : 270.23 g/mol
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For instance, compounds within this class have been evaluated against various bacterial and fungal strains, demonstrating varying degrees of inhibition .
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism is hypothesized to involve the induction of apoptosis in malignant cells, although further studies are required to elucidate the precise pathways involved.
- Enzyme Inhibition : this compound has been investigated for its potential as an inhibitor of specific enzymes such as succinate dehydrogenase and others involved in metabolic pathways .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Allosteric Modulation : Some studies suggest that compounds similar to this compound act as allosteric modulators for certain receptors, influencing their activity without directly competing with endogenous ligands .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated several pyrazole derivatives for their antimicrobial efficacy against a panel of pathogens. This compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines revealed that the compound exhibits selective cytotoxicity towards HeLa cells while sparing normal fibroblast cells. This selectivity suggests a promising therapeutic index for further development in oncological applications.
Data Summary
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including ethyl [4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate. In vitro tests have demonstrated its effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The compound's structure allows for interactions that disrupt microbial cell functions, making it a candidate for developing new antibiotics.
Antioxidant Properties
This compound has also been evaluated for its antioxidant capabilities. The presence of the difluoromethyl group enhances its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. Studies using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay have shown promising results in inhibiting free radical formation .
Cancer Research
Anti-proliferative Effects
this compound has been investigated for its potential anti-cancer properties. Preliminary cell-based assays on various cancer cell lines (e.g., breast cancer MCF7 and ovarian cancer SKOV-3) indicate that this compound can inhibit cell proliferation and induce apoptosis in cancer cells . The mechanism appears to involve the modulation of signaling pathways related to cell survival and death.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound binds effectively to proteins involved in disease processes, providing insights into its potential therapeutic applications . The computational models help in understanding how structural modifications might enhance efficacy and selectivity.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Functionalization at Position 4: Difluoromethyl Group
The 4-(difluoromethyl) substituent is introduced via reactions such as electrophilic substitution or cross-coupling . While specific details for this compound are not explicitly provided in the sources, related pyrazolo[3,4-b]pyridines often employ:
-
Difluoromethylation : Likely achieved through dehydrohalogenation or coupling with difluoromethyl reagents.
-
Triazole ring installation : For compounds with triazole substituents, methods like DPPA-mediated azidation followed by 1,3-dipolar cycloaddition are used .
Functionalization at Position 1: Ethyl Acetate Moiety
The 1-ethyl acetate group is added via esterification or coupling reactions . For example:
-
Acid hydrolysis : tert-butyl esters (e.g., from intermediates like 51a , b ) are hydrolyzed to carboxylic acids under acidic conditions .
-
Amide coupling : The carboxylic acid is then coupled with benzylamine (or analogous reagents) to form the ester .
Key Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Core formation | 3-aminopyrazole + 1,3-dicarbonyl compound | Cyclization to form pyrazolo[3,4-b]pyridine |
| Azidation (if applicable) | Diphenylphosphoryl azide (DPPA) | Introduce azide group for cycloaddition |
| Cycloaddition | α-formylethylidenetriphenylphosphorane | Install triazole rings (if present) |
| Hydrolysis | Acidic conditions (e.g., HCl) | Convert esters to carboxylic acids |
| Coupling | EDC/HOBt or CDI coupling agents | Form amide/ester bonds |
Purification and Characterization
The compound is purified via trituration (e.g., with hexane–ethyl acetate mixtures) or recrystallization . Characterization involves:
-
NMR spectroscopy : To confirm regioselectivity and substitution patterns.
-
Mass spectrometry : For molecular weight verification (e.g., 363.4 g/mol for related compounds) .
-
Spectroscopic data : IR and UV-Vis to assess functional groups and stability.
Stability and Reactivity Considerations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
The compound’s structural analogs differ primarily in substituents at the 4-position and the ester moiety. Key comparisons include:
- Difluoromethyl vs.
- Ethyl Acetate vs. Cyano Groups: The ethyl acetate moiety improves solubility in organic solvents compared to cyano-substituted analogs, which are more polar but prone to hydrolysis under acidic conditions .
Pharmacological Potential
- The difluoromethyl group may confer resistance to cytochrome P450-mediated metabolism, extending half-life compared to non-fluorinated analogs like 4-phenyl derivatives .
- Sulfur-containing analogs (e.g., thioether-pyrazolo-pyrimidinones) exhibit moderate cytotoxicity against cancer cell lines, suggesting the target compound’s core structure could be modified for similar applications .
Q & A
Q. What are the recommended synthetic routes for ethyl [4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate, and what key intermediates are involved?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:
- Step 1 : Condensation of substituted pyrazole precursors with acetylating agents (e.g., ethyl acetoacetate) under reflux in polar aprotic solvents like THF.
- Step 2 : Cyclization using catalysts such as p-toluenesulfonic acid (PTSA) to form the pyrazolo[3,4-b]pyridine core.
- Step 3 : Functionalization via nucleophilic substitution or esterification to introduce the difluoromethyl and acetate groups.
Key intermediates include 4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, confirmed by X-ray crystallography .
| Step | Reagents/Conditions | Intermediate | Reference |
|---|---|---|---|
| 1 | Ethyl acetoacetate, THF, reflux | Pyrazole precursor | |
| 2 | PTSA, cyclization | Pyrazolo[3,4-b]pyridine core | |
| 3 | Difluoromethylation, esterification | Final compound |
Q. How can researchers characterize the structural and purity profile of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to confirm the pyrazolo[3,4-b]pyridine core and substituent positions .
- HPLC : Use reversed-phase C18 columns with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm to assess purity .
- NMR Spectroscopy : Analyze H and C spectra in deuterated DMSO to verify difluoromethyl (-CFH) and ester (-COOEt) groups.
Q. What are the stability considerations for this compound under varying storage and experimental conditions?
- Methodological Answer :
- Storage : Store sealed at 2–8°C in anhydrous conditions to prevent hydrolysis of the ester group .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (typically >150°C based on analogs) .
- Light Sensitivity : Use amber glassware to avoid photodegradation, as pyrazolo derivatives are prone to UV-induced reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?
- Methodological Answer :
- Computational Screening : Employ quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for competing pathways .
- Design of Experiments (DoE) : Use factorial designs to test solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalyst loading (1–5 mol% PTSA) .
- In Situ Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and minimize side products .
Q. What mechanistic insights explain the regioselectivity of the pyrazolo[3,4-b]pyridine core formation?
- Methodological Answer :
- Electrophilic Aromatic Substitution : The difluoromethyl group directs cyclization to the 4-position due to its electron-withdrawing effect .
- Kinetic vs. Thermodynamic Control : Lower temperatures (≤60°C) favor the 3-methyl-6-oxo isomer, while higher temperatures promote rearrangements .
Q. How can computational modeling predict the biological activity or reactivity of this compound?
- Methodological Answer :
- Molecular Docking : Simulate interactions with target enzymes (e.g., kinases) using AutoDock Vina to identify binding affinities .
- Reactivity Descriptors : Calculate Fukui indices to predict sites for electrophilic/nucleophilic attacks .
- ADMET Prediction : Use QSAR models to estimate solubility, permeability, and metabolic stability .
Q. What structure-activity relationships (SAR) are critical for modifying this compound to enhance its bioactivity?
- Methodological Answer :
- Substituent Effects :
- Difluoromethyl Group : Enhances metabolic stability compared to non-fluorinated analogs .
- Ester Moiety : Replace with amides to modulate lipophilicity (clogP) and bioavailability .
- Core Modifications : Introduce electron-donating groups (e.g., -OCH) at the 6-position to improve binding to hydrophobic enzyme pockets .
Q. How should researchers resolve contradictory data in synthetic yields or spectral characterization?
- Methodological Answer :
- Reproducibility Checks : Standardize solvent drying (e.g., molecular sieves for THF) and exclude oxygen using Schlenk techniques .
- Advanced Spectroscopic Validation : Compare F NMR shifts with known difluoromethyl standards (±0.5 ppm tolerance) .
- Cross-Lab Collaboration : Share intermediates for independent validation via mass spectrometry .
Safety and Handling Guidelines
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to mitigate inhalation risks during weighing or reactions .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
